An In-depth Technical Guide to m-PEG4-CH2-methyl ester: Core Chemical Properties and Applications
An In-depth Technical Guide to m-PEG4-CH2-methyl ester: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of m-PEG4-CH2-methyl ester, a discrete polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound for applications such as bioconjugation, drug delivery, and surface modification.
Core Chemical Properties
m-PEG4-CH2-methyl ester, also known as methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate, is a monofunctional PEG derivative. One terminus is capped with a metabolically stable methyl ether group, while the other end is a methyl ester. The defined chain length of four ethylene (B1197577) glycol units provides this molecule with precise and predictable properties.
Physicochemical Data
A summary of the key quantitative data for m-PEG4-CH2-methyl ester and its common precursor, m-PEG4-acid, is presented in Table 1. These values are essential for calculating molar equivalents in chemical reactions and for the analytical characterization of the compound and its conjugates.
| Property | m-PEG4-CH2-methyl ester | m-PEG4-acid |
| Synonyms | Methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate | 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid |
| Molecular Formula | C11H22O6 | C10H20O6 |
| Molecular Weight | 250.29 g/mol | 236.26 g/mol [1] |
| CAS Number | 1920109-55-2 | 67319-28-2[1] |
| Purity | Typically >95% | Typically >98%[1] |
| Solubility | Soluble in water and most organic solvents.[2][3] | Soluble in water.[1] |
| Appearance | Colorless to pale yellow liquid or oil | |
| Storage | Store at -20°C, desiccated.[4] | Store at -20°C.[1] |
Stability and Reactivity
Stability: The ether linkages and the terminal methyl ether group of the PEG chain are generally stable under physiological conditions.[5] However, the methyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, which would yield m-PEG4-acid and methanol.[6][7] The rate of hydrolysis is dependent on pH and temperature.[6][8] For long-term storage, it is recommended to keep the compound in a desiccated environment at low temperatures to minimize degradation.[4][9]
Reactivity: The primary reactive site of m-PEG4-CH2-methyl ester is the methyl ester functionality. While less reactive than more common derivatives like NHS esters, methyl esters can undergo transesterification reactions with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[10] This reaction is typically slower and may require catalysts or more forcing conditions compared to reactions with activated esters.[10] The lower reactivity can be advantageous in scenarios requiring controlled or slower conjugation kinetics.
Experimental Protocols
The following sections detail methodologies for the characterization and application of m-PEG4-CH2-methyl ester.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and purity of m-PEG4-CH2-methyl ester.[11][12][13]
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts:
-
The singlet corresponding to the protons of the terminal methoxy (B1213986) group (CH₃O-) is typically observed around 3.38 ppm.[14]
-
The main PEG backbone protons (-CH₂CH₂O-) will appear as a complex multiplet, typically between 3.5 and 3.7 ppm.[11][14]
-
The protons of the methylene (B1212753) group adjacent to the ester carbonyl ( -CH₂-C(O)O-) are expected to be shifted downfield.
-
A singlet for the methyl group of the ester (-C(O)OCH₃) will also be present.
-
The integration of these peaks can be used to confirm the structure and assess purity.[11][13]
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound, confirming its identity.[15]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, often with the addition of a salt like sodium acetate (B1210297) to promote ionization of the PEG chain.
-
Analysis: The resulting spectrum should show a major peak corresponding to the mass of the molecule plus an adduct ion (e.g., [M+Na]⁺).
General Protocol for Amine Modification (PEGylation)
This protocol describes a general procedure for the conjugation of m-PEG4-CH2-methyl ester to a primary amine-containing molecule, such as a protein or peptide. Note that reaction conditions may need to be optimized for specific applications.
-
Materials:
-
Amine-containing molecule in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5).
-
m-PEG4-CH2-methyl ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
(Optional) A suitable catalyst for transamidation.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
-
-
Procedure:
-
Preparation of Amine-Containing Molecule: Dissolve the molecule to be PEGylated in the reaction buffer at a desired concentration.
-
Preparation of PEG Reagent: Immediately before use, dissolve a 10- to 50-fold molar excess of m-PEG4-CH2-methyl ester in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: Add the dissolved PEG reagent to the solution of the amine-containing molecule with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.
-
Quenching: (Optional) Stop the reaction by adding a quenching solution to consume any unreacted ester.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[16]
-
Visualizations
The following diagrams illustrate key concepts related to the use of m-PEG4-CH2-methyl ester.
Caption: General experimental workflow for PEGylation.
Caption: Effects of PEGylation on a therapeutic molecule.
Impact on Cellular Pathways and Drug Delivery
PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, has a profound impact on their pharmacokinetic and pharmacodynamic properties.[17] While specific signaling pathways are dependent on the conjugated molecule, the PEG moiety itself introduces several general effects.
Increased Hydrodynamic Size: The attachment of even a short PEG chain like m-PEG4 increases the hydrodynamic volume of the molecule.[17] This can lead to reduced renal clearance, thereby prolonging the circulation half-life of the therapeutic agent.[17]
Masking Effects: The flexible PEG chain can create a hydrophilic shield around the conjugated molecule.[17] This "stealth" effect can reduce recognition by the immune system, leading to lower immunogenicity and antigenicity.[17] It can also limit enzymatic degradation.
Altered Cellular Uptake: The hydrophilic nature of the PEG chain can influence how the conjugate interacts with cell membranes. In some cases, PEGylation can reduce non-specific cellular uptake.[18][19][20] However, when attached to a targeting ligand, the PEG linker can provide a flexible spacer arm, potentially improving the ligand's access to its receptor. The overall effect on cellular uptake is complex and depends on the specific cell type, the conjugated molecule, and the density of PEGylation.[18][19]
Solubility Enhancement: A key advantage of PEGylation is the enhanced aqueous solubility it imparts to hydrophobic molecules. This is particularly beneficial for the formulation and delivery of poorly soluble drugs.
References
- 1. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 2. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 4. Protocol for Protein PEGylation [jenkemusa.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. researchgate.net [researchgate.net]
- 7. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 8. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. enovatia.com [enovatia.com]
- 16. benchchem.com [benchchem.com]
- 17. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 18. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
